Pyrido[2,3-d]pyrimidin-4(1H)-one

Anti-inflammatory Analgesic Gastrointestinal safety

Pyrido[2,3-d]pyrimidin-4(1H)-one is a critical fused bicyclic scaffold that uniquely mimics the purine ATP-binding pocket, enabling nanomolar potency against a broad panel of kinases (Abl, PI3K, CDK4/6, EGFR). Replacement of the quinazolin-4-one core with this [2,3-d] regioisomer elevates CXCR3 antagonist affinity from submicromolar to nanomolar ranges. The 4(1H)-one oxidation state provides optimal hydrogen-bonding geometry, outperforming 2,4-dione or pyrrolo[2,3-d]pyrimidine analogs. Validated in anticancer, antimicrobial (MIC 0.49–3.9 µg/mL), and anti-inflammatory programs (65% efficacy, 66% lower ulcerogenic index than aspirin), this scaffold is ideal for building focused screening libraries. Guaranteed ≥97% purity ensures SAR reproducibility.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 24410-19-3
Cat. No. B189246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyrimidin-4(1H)-one
CAS24410-19-3
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=NC(=O)C2=C1
InChIInChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)
InChIKeyXKEBMWRWBWRQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3): Core Scaffold Sourcing Guide for Kinase-Targeted Medicinal Chemistry


Pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3) is a fused bicyclic heterocycle with the molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol, existing as a white to off-white solid with a melting point of 255–257 °C . This scaffold serves as a versatile core for synthesizing bioactive molecules, particularly kinase inhibitors, due to its ability to mimic purine ATP-binding interactions [1]. It is a key intermediate for developing anticancer, antimicrobial, and anti-inflammatory agents, with derivatives showing potent activity against tyrosine kinases, PI3K, CDK4/6, and EGFR [2].

Why Pyrido[2,3-d]pyrimidin-4(1H)-one Cannot Be Arbitrarily Replaced by Regioisomers or Heteroatom Analogs


The specific [2,3-d] fusion pattern in Pyrido[2,3-d]pyrimidin-4(1H)-one dictates its unique electronic distribution and binding geometry to kinase ATP pockets, which is not replicated by the [3,2-d] regioisomer or pyrrolo[2,3-d]pyrimidine analogs. Studies on CXCR3 receptor antagonists show that replacing the quinazolin-4-one core with Pyrido[2,3-d]pyrimidin-4(1H)-one improved affinity to the nanomolar range, highlighting the importance of the nitrogen placement for optimal receptor interactions [1]. Furthermore, the 4(1H)-one oxidation state provides distinct hydrogen-bonding capabilities and synthetic versatility compared to the 2,4-dione variant, which is primarily explored for PDE4 inhibition rather than kinase targeting [2]. Substitution without considering these structural nuances risks losing potency, selectivity, and synthetic tractability.

Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives: Quantified Performance Benchmarks Against Key Comparators


Improved Gastrointestinal Safety Profile in Anti-inflammatory Applications

A derivative of Pyrido[2,3-d]pyrimidin-4(1H)-one (compound 4b) demonstrated 50% and 65% anti-inflammatory activity while exhibiting an ulcer index that is only one-third of that observed for the reference drugs aspirin and diclofenac [1]. This indicates a significant reduction in gastric damage potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Analgesic Gastrointestinal safety

Broad-Spectrum Antibacterial Potency in the Low µg/mL Range

The 2-thioxodihydropyrido[2,3-d]pyrimidine derivative 10a exhibited broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 μg/mL [1]. This potency is comparable to many established antibiotic classes and is achieved while maintaining a selectivity index greater than 5.6 against normal colon cells (CCD-33Co), indicating a favorable therapeutic window [1].

Antibacterial Antimicrobial MIC

Single-Digit Nanomolar Kinase Inhibition Across Multiple Oncology Targets

Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have demonstrated potent inhibition of multiple clinically relevant kinases. For instance, one study reported a derivative with an IC50 of 2.2 nM against purified recombinant Abl tyrosine kinase . In another study, a derivative (compound 5a) showed strong anticancer activity against HepG-2 cells (IC50: 0.3 µM), which was more potent than the standard chemotherapeutic doxorubicin (IC50: 0.6 µM) [1].

Kinase inhibition Anticancer IC50

Enhanced Receptor Affinity via Structural Optimization Over Quinazolinone Core

In the development of CXCR3 receptor antagonists, replacing the 3H-quinazolin-4-one core with a 3H-pyrido[2,3-d]pyrimidin-4-one core resulted in a substantial improvement in receptor affinity. This structural shift yielded clinical candidates like AMG 487 and NBI-74330, which exhibit nanomolar potency, whereas the quinazolinone-based lead VUF 5834 had only submicromolar affinity [1].

CXCR3 antagonist Receptor binding Lead optimization

Optimal Procurement Scenarios for Pyrido[2,3-d]pyrimidin-4(1H)-one Based on Evidence


Kinase Inhibitor Library Synthesis for Oncology Drug Discovery

Pyrido[2,3-d]pyrimidin-4(1H)-one is ideally suited as a core scaffold for generating focused kinase inhibitor libraries targeting oncology. Its derivatives have demonstrated single-digit nanomolar IC50 values against Abl kinase and submicromolar cytotoxicity against HepG-2 cancer cells, outperforming doxorubicin in specific assays [1]. The scaffold's modular synthesis allows for rapid diversification at multiple positions to explore structure-activity relationships (SAR) and optimize selectivity against panels of tyrosine kinases, CDKs, and PI3K [2].

Novel Antibiotic Development Targeting Resistant Bacterial Strains

Given the broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) of certain Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives and their favorable selectivity indices against normal cells [3], this scaffold is a compelling starting point for medicinal chemistry campaigns aimed at developing new antibiotics. Its distinct chemical structure offers a potential mechanism of action orthogonal to existing drug classes, addressing the critical need for agents effective against multidrug-resistant pathogens.

Next-Generation Anti-inflammatory Agents with Reduced GI Toxicity

For programs seeking non-steroidal anti-inflammatory drug (NSAID) alternatives with improved safety margins, Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives present a validated path forward. Compounds based on this core have shown 50–65% anti-inflammatory activity while reducing the ulcerogenic index by two-thirds compared to aspirin and diclofenac [4]. This evidence supports the procurement of this scaffold for developing safer analgesics and anti-inflammatory therapeutics.

GPCR Antagonist Lead Optimization (e.g., CXCR3)

The Pyrido[2,3-d]pyrimidin-4(1H)-one core has successfully replaced quinazolin-4-one in CXCR3 antagonist programs, enabling a leap from submicromolar to nanomolar affinity [5]. This makes it a strategic choice for chemokine receptor drug discovery, where achieving high affinity and selectivity is paramount. Its use is validated by the advancement of related compounds (e.g., AMG 487) into clinical investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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